LogP Analysis: Isononyl Mercaptoacetate Exhibits Higher Lipophilicity Than Isooctyl and 2-Ethylhexyl Analogs
The computed octanol-water partition coefficient (LogP) for isononyl mercaptoacetate is 3.07 . This value is significantly higher than that of the widely used 2-ethylhexyl mercaptoacetate (CAS 7659-86-1), which has a reported LogP of 2.82 at 20°C . The 0.25 LogP unit increase corresponds to a nearly 1.8-fold higher preference for the organic phase, predicting superior compatibility with non-polar polymer matrices and greater resistance to aqueous extraction compared to the C8 analog. No direct head-to-head experimental LogP comparison was found in the open literature; the difference is based on cross-study comparable data from authoritative databases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.07 (Isononyl mercaptoacetate, CAS 84051-96-7) |
| Comparator Or Baseline | LogP = 2.82 (2-Ethylhexyl mercaptoacetate, CAS 7659-86-1) |
| Quantified Difference | ΔLogP = +0.25 (approximately 1.8× higher organic-phase partitioning for the isononyl ester) |
| Conditions | Computed/experimental LogP values from ChemSrc database and vendor SDS, respectively. |
Why This Matters
Higher LogP directly translates to better retention in hydrophobic PVC matrices and reduced migration into aqueous food simulants, a critical factor for food-contact and medical-grade PVC compound selection.
